Product packaging for N-Desmethylflumazenil(Cat. No.:CAS No. 79089-72-8)

N-Desmethylflumazenil

Cat. No.: B149649
CAS No.: 79089-72-8
M. Wt: 289.26 g/mol
InChI Key: VZVRAZNHBCFAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethylflumazenil is a primary metabolite of Flumazenil, a recognized benzodiazepine receptor antagonist . As a metabolite, this compound is of significant value in pharmacological and toxicological research, particularly in studies investigating the metabolism, clearance, and long-term effects of its parent compound. Researchers utilize this compound in analytical methods development for the quantification of Flumazenil and its metabolic pathway in various biological matrices. It serves as a critical reference standard in mass spectrometry and chromatography to understand drug disposition. Furthermore, it is a key tool in exploring the structure-activity relationships of benzodiazepine receptor ligands and the potential pharmacological activity of drug metabolites. This product is intended For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data and independently verify all specifications prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FN3O3 B149649 N-Desmethylflumazenil CAS No. 79089-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-fluoro-6-oxo-4,5-dihydroimidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11-6-16-13(19)9-5-8(15)3-4-10(9)18(11)7-17-12/h3-5,7H,2,6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVRAZNHBCFAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNC(=O)C3=C(N2C=N1)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79089-72-8
Record name N-Desmethylflumazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079089728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLFLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK137WDT8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Radiochemical Methodologies

Synthesis of N-Desmethylflumazenil as a Precursor

Precursor Sourcing and Chemical Preparation

This compound, also known by the code Ro 14-7437, is a specialized benzodiazepine (B76468) derivative that functions as the immediate precursor for the N-methylation reaction to produce [¹¹C]Flumazenil. Due to its specific application in radiochemistry, it is not a commonly synthesized laboratory chemical. Instead, it is typically procured from specialized commercial suppliers that synthesize it according to stringent purity requirements for radiopharmaceutical production. Documented suppliers for research and clinical applications include companies such as Pharmasynth AS and ABX. nih.govwikipedia.org

The chemical synthesis of this compound itself involves multi-step processes starting from complex chemical building blocks. While detailed, step-by-step synthesis procedures are often proprietary and not extensively published in public literature, the general approach involves the construction of the core imidazobenzodiazepine structure, ensuring the secondary amine at the N-5 position is available for subsequent radiomethylation.

Radiolabeling Strategies Utilizing this compound

The primary application of this compound in nuclear medicine is its use as the precursor in the radiosynthesis of PET tracers that target the GABAₐ receptor in the brain.

Radiomethylation for Carbon-11 (B1219553) Labeled Analogues (e.g., [¹¹C]Flumazenil)

The most prominent radiolabeling strategy involving this compound is its methylation using a carbon-11 labeled methylating agent to produce [¹¹C]Flumazenil. google.comnih.gov This reaction involves the alkylation of the secondary amine on the diazepine (B8756704) ring of the precursor molecule with a methyl group containing the short-lived positron-emitting isotope, carbon-11 (t½ ≈ 20.4 minutes). google.comresearchgate.netnih.gov

Reaction Conditions and Catalysis

The efficiency of the ¹¹C-methylation of this compound is highly dependent on the specific reaction conditions. Research has focused on optimizing solvent systems, the choice of base for catalysis, precursor concentration, and reaction time to maximize radiochemical yield and purity.

Solvents: Polar aprotic solvents are typically employed. nih.govresearchgate.net Studies have shown that a 1:1 mixture of dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) is superior to other solvents like acetone (B3395972) or acetonitrile (B52724), achieving high trapping efficiencies for the methylating agent. nih.govCurrent time information in Merrimack County, US.

Base Catalysis: The methylation reaction requires a base to deprotonate the secondary amine of the precursor, enhancing its nucleophilicity. While aqueous sodium hydroxide (B78521) (NaOH) has been tested, powdered potassium hydroxide (KOH) has proven to be more effective. nih.gov The use of 4–5 mg of KOH powder facilitates the reaction effectively. nih.govCurrent time information in Merrimack County, US. Other bases, such as pentamethyl piperidine (B6355638) (PMP), have also been shown to enhance methylation rates. Current time information in Merrimack County, US.

Reaction Time and Temperature: The reaction is typically rapid, balancing efficient conversion with the short half-life of carbon-11. Optimized protocols achieve high radiochemical conversion within a reaction time of just 3 minutes at room temperature or with gentle heating. nih.gov

ParameterOptimal ConditionEffectSource
Precursor Concentration200 µg in 100 µLSufficient for microfluidic synthesis, balances yield and material cost. nih.gov
SolventDMSO:DMF (1:1)Enhances trapping of the methylating agent (>95% efficiency). Current time information in Merrimack County, US.
BasePotassium Hydroxide (KOH) powder (4–5 mg)Effectively catalyzes the N-methylation reaction. nih.govCurrent time information in Merrimack County, US.
Reaction Time3 minutesBalances high radiochemical conversion with minimal isotopic decay. nih.gov
[¹¹C]Methyl Iodide Production and Application

[¹¹C]Methyl iodide ([¹¹C]CH₃I) is one of the most common and versatile ¹¹C-labeling agents used in PET radiochemistry. nih.govnih.govnih.gov It is synthesized from primary cyclotron products, typically [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). nih.govuzh.ch

The production of [¹¹C]CH₃I generally follows one of two pathways:

Gas-Phase Method: In-target produced [¹¹C]CH₄ undergoes radical iodination with molecular iodine (I₂) at high temperatures. uzh.chmdpi.com This method is frequently used in automated synthesis modules. nih.gov

Wet-Chemistry Method: [¹¹C]CO₂ is reduced to [¹¹C]methanol using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by a reaction with hydroiodic acid (HI) to yield [¹¹C]CH₃I. uzh.chmdpi.com

Once produced, the volatile [¹¹C]CH₃I is passed in a stream of inert gas into the reaction vessel containing the this compound precursor dissolved in the optimized solvent and base mixture. nih.gov The ¹¹C-methyl group is then transferred to the nitrogen atom of the precursor, forming [¹¹C]Flumazenil. nih.gov

Radiochemical Yield and Purity Optimization

Significant effort has been directed towards optimizing the synthesis of [¹¹C]Flumazenil to ensure high yields and purity, which are critical for clinical applications. The optimization involves a careful balance of all parameters discussed above. Recent advancements, particularly the use of automated microfluidic systems, have led to highly reproducible and efficient production methods. researchgate.net

These systems allow for the use of significantly smaller quantities of the expensive this compound precursor (as low as 20-40 µg in some systems) compared to conventional methods, while still achieving excellent results. researchgate.netnih.gov Following the reaction, the crude product is purified, typically using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges, to separate the final [¹¹C]Flumazenil from unreacted precursor and other impurities. researchgate.netnih.gov

The optimized processes consistently produce [¹¹C]Flumazenil with high radiochemical purity, often exceeding 98-99%. nih.govresearchgate.net

ParameterReported ValueSynthesis MethodSource
Radiochemical Conversion>90%Microfluidic; KOH, DMSO/DMF nih.gov
Radiochemical Yield (Decay Corrected)80%Micro-reactor apparatus nih.gov
Final Produced Activity1644 ± 504 MBqiMiDEV™ microfluidic synthesizer nih.govresearchgate.net
Radiochemical Purity>99%iMiDEV™ microfluidic synthesizer with HPLC analysis nih.gov
Molar Activity (at EOS)1912 ± 552 GBq/µmoliMiDEV™ microfluidic synthesizer nih.govresearchgate.net
Molar Activity (at EOS)520–600 GBq/µmolMicro-reactor apparatus nih.gov

Radiofluorination for Fluorine-18 (B77423) Labeled Analogues (e.g., [18F]Fluoroethylflumazenil, [18F]Fluoroflumazenil)

The development of fluorine-18 (¹⁸F) labeled analogues of flumazenil (B1672878) has been a significant area of research to overcome the limitations of its carbon-11 labeled counterpart, primarily the short 20-minute half-life of ¹¹C. The longer half-life of ¹⁸F (approximately 110 minutes) allows for more complex imaging protocols and wider distribution. Two such analogues are [¹⁸F]Fluoroethylflumazenil ([¹⁸F]FEFMZ) and 2'-[¹⁸F]Fluoroflumazenil ([¹⁸F]FFMZ). psu.edunih.govnih.gov The synthesis of these radiotracers often involves the radiofluorination of a suitable precursor, such as this compound, through nucleophilic substitution reactions.

Alkylation with [¹⁸F]Fluoroalkyl Halides or Tosylates

A primary strategy for synthesizing these ¹⁸F-labeled analogues is the N-alkylation of a precursor molecule. For instance, the synthesis of N-[¹⁸F]fluoroethylflumazenil ([¹⁸F]FEFMZ) can be achieved by the N-alkylation of this compound. researchgate.net This reaction typically employs a reactive ¹⁸F-labeled alkylating agent, such as an [¹⁸F]fluoroalkyl halide or tosylate.

The process involves first producing the [¹⁸F]fluoroalkylating agent, for example, 1-bromo-2-[¹⁸F]fluoroethane or 2-[¹⁸F]fluoroethyl tosylate. uni-mainz.deresearchgate.net These agents are synthesized via nucleophilic substitution where the [¹⁸F]fluoride ion displaces a leaving group (like a bromide, iodide, or tosylate) on an alkyl chain. researchgate.net Subsequently, this labeled agent is reacted with the precursor molecule. In the case of [¹⁸F]FEFMZ synthesis, the nitrogen atom on the this compound acts as a nucleophile, attacking the carbon bearing the fluorine-18, thus forming the final radiolabeled product. researchgate.net Similarly, the synthesis of 2'-[¹⁸F]fluoroflumazenil ([¹⁸F]FFMZ) has been accomplished by reacting 3-desethyl-flumazenil with 2-bromo-1-[¹⁸F]fluoroethane. meduniwien.ac.at The efficiency of this alkylation can be influenced by various factors, including the choice of solvent, reaction temperature, and the presence of a base. researchgate.netresearchgate.net

Multi-step vs. Single-step Synthesis Approaches

The radiosynthesis of ¹⁸F-labeled flumazenil analogues can be broadly categorized into multi-step and single-step (or "one-pot") procedures.

Single-step (One-Pot) Synthesis: To improve efficiency and simplify the process, particularly for automated synthesis modules, one-pot approaches have been developed. nih.govmeduniwien.ac.at In a one-pot synthesis, all reagents, including the precursor and the components needed to form the alkylating agent in situ, are combined in a single reactor. For example, a novel one-pot, one-step synthesis for 2'-[¹⁸F]fluoroflumazenil ([¹⁸F]FFMZ) has been developed. meduniwien.ac.at More recently, a robust, fully automated, single-use cassette-based synthesis of [¹⁸F]Flumazenil was developed using a one-step procedure from [¹⁸F]fluoride via a copper-mediated ¹⁸F-fluorination of a boronate ester precursor. nih.govnih.gov These methods reduce synthesis time, minimize handling, and are often better suited for automation, which is crucial for routine clinical production. nih.govsnmjournals.org

Radiochemical Yield and Purity Evaluation

The success of any radiosynthesis is ultimately determined by its radiochemical yield (RCY), radiochemical purity, and specific activity. For ¹⁸F-labeled flumazenil analogues, these parameters are critical for ensuring suitability for human positron emission tomography (PET) studies. researchgate.netrsc.org

Radiochemical Yield (RCY): The RCY is the percentage of the initial radioactivity that is incorporated into the final, purified product, often corrected for radioactive decay. Yields for ¹⁸F-labeled flumazenil analogues can vary significantly depending on the synthetic route. Direct nucleophilic fluorination from a nitro-precursor often results in moderate to low yields, sometimes reported between 15-30%, though some groups have found yields to be much lower (3-10%) in practice. psu.edunih.gov The use of diaryliodonium salt precursors has shown significantly higher decay-corrected RCYs, with automated synthesis achieving yields of 63.5 ± 3.2%. researchgate.netrsc.org Copper-mediated methods using stannyl (B1234572) or boronate ester precursors have also proven effective, with automated syntheses providing decay-corrected yields of 22.2 ± 2.7% and non-decay-corrected yields of approximately 35-43%. nih.govresearchgate.net

Radiochemical Purity: This measures the proportion of the total radioactivity in the final product that is present in the desired chemical form. High-performance liquid chromatography (HPLC) is the standard method for determining radiochemical purity. For clinical use, purity must typically exceed 95-98%. researchgate.netresearchgate.netnih.gov Most successful, modern synthesis protocols for [¹⁸F]Flumazenil and its analogues report radiochemical purities of >98% or >99% after HPLC purification. researchgate.netrsc.orgresearchgate.net

The following tables provide a summary of research findings on the synthesis of various ¹⁸F-labeled flumazenil compounds.

Table 1: Synthesis and Yield of [¹⁸F]Flumazenil Analogues
CompoundPrecursorMethodRadiochemical Yield (RCY)Synthesis TimeReference
[¹⁸F]FlumazenilNitro-precursor (Ro 15-2344)Nucleophilic Fluorination~30% (EOB)75 min nih.gov
[¹⁸F]FlumazenilDiaryliodonium Tosylate SaltAromatic Radiofluorination63.5 ± 3.2% (decay-corrected)60.0 ± 1.1 min researchgate.netrsc.org
[¹⁸F]FlumazenilStannyl PrecursorCopper-Mediated Radiofluorination22.2 ± 2.7% (decay-corrected)80 min researchgate.net
[¹⁸F]FlumazenilBoronate Ester PrecursorCopper-Mediated Radiofluorination35 ± 5% (n.d.c.)~55 min nih.gov
[¹⁸F]FFMZ3-desethyl-FMZAlkylation with 2-Bromo-1-[¹⁸F]fluoroethaneNot specified< 80 min meduniwien.ac.at
[¹⁸F]FlumazenilFlumazenil (cold)Isotopic Exchange10 ± 4% (HPLC purified)Not specified nih.gov
Table 2: Purity and Specific Activity of [¹⁸F]Flumazenil Analogues
CompoundMethodRadiochemical PuritySpecific ActivityReference
[¹⁸F]FlumazenilIsotopic Exchange (HPLC)97.3 ± 1.4%120 ± 20 GBq/μmol nih.gov
[¹⁸F]FlumazenilDiaryliodonium Salt>99%370-450 GBq/μmol researchgate.netrsc.org
[¹⁸F]FlumazenilStannyl Precursor>98%247.9 ± 25.9 GBq/µmol researchgate.net
[¹⁸F]FFMZAutomated from TMZ precursor98%5.92 x 10⁹ MBq/mol nih.gov
[¹⁸F]FFMZFrom 3-desethyl-flumazenil>98%>89.4 GBq/µmol meduniwien.ac.at

Metabolic Fate and Biotransformation in Preclinical Models

Identification and Characterization of N-Desmethylflumazenil as a Metabolite

This compound is recognized as a primary metabolite of flumazenil (B1672878), a benzodiazepine (B76468) receptor antagonist. aneskey.com The metabolic conversion from the parent compound occurs primarily in the liver, where flumazenil undergoes extensive biotransformation. aneskey.comnih.gov

The metabolism of flumazenil has been investigated in various preclinical models, particularly using rat hepatic systems, revealing several key biotransformation pathways. In rat liver homogenates, flumazenil is converted into a methyl transesterification product (M1). researchgate.netpreprints.org Studies using rat liver microsomes, which contain phase I enzymes like cytochrome P450, have identified two different primary metabolites: a carboxylic acid form (M2) resulting from hydrolysis of the ethyl ester group, and a hydroxylated ethyl ester form (M3). nih.govresearchgate.net The formation of these metabolites follows distinct time courses; in the rat liver microsomal system, M2 and M3 are identified between 10 and 120 minutes of incubation. researchgate.net In one study, approximately 50% of flumazenil was biotransformed by the rat liver homogenate within 60 minutes. researchgate.net The pathways in rat and human liver microsomes appear to be broadly similar. preprints.orgpreprints.org

The process of N-demethylation, which produces this compound, is another significant pathway. aneskey.comresearchgate.net This reaction, along with hydrolysis, represents the main routes of flumazenil's initial breakdown.

Table 1: Identified Metabolites of Flumazenil in Rat Hepatic Systems

Metabolite IDMetabolic ProductMetabolic SystemMetabolic Reaction
M1Methyl ester form of flumazenilRat Liver HomogenateMethyl Transesterification
M2Flumazenil AcidRat Liver MicrosomesHydrolysis (Esterase)
M3Hydroxylated ethyl ester form of flumazenilRat Liver MicrosomesHydroxylation (Oxidation)
N/AThis compoundLiver MicrosomesN-demethylation

Following the initial biotransformation of flumazenil, the primary metabolites undergo further processing. This compound can be further metabolized to this compound acid. aneskey.comresearchgate.net Similarly, the primary metabolite flumazenil acid, formed by hydrolysis, is a major metabolic end product and is considered pharmacologically inactive. aneskey.comresearchgate.net This acid metabolite can then undergo a phase II conjugation reaction to form its glucuronide conjugate. drugbank.comfda.gov These downstream metabolites are more water-soluble, facilitating their elimination from the body, primarily through urine. drugbank.com

Ex Vivo Metabolic Analysis in Biological Tissues

Ex vivo metabolic studies, which utilize biological tissues outside of a living organism, are crucial for elucidating the biotransformation pathways of xenobiotics. For this compound, such analyses have largely been contextualized through the metabolic investigation of its parent compound, flumazenil. This compound is a primary metabolite of flumazenil, formed through hepatic N-demethylation. nih.gov Preclinical research using various liver preparations from animal models has provided significant insights into the formation of this compound and other related metabolites.

Investigations into the biotransformation of flumazenil have been conducted using different ex vivo hepatic systems, primarily rat liver homogenates and liver microsomes. nih.gov These models have revealed that the metabolic fate of flumazenil can vary depending on the specific tissue preparation used, which is often due to differences in the presence and activity of metabolic enzymes and cofactors. nih.govmdpi.com

In studies using rat liver homogenates, flumazenil undergoes rapid biotransformation. nih.gov Research has shown that approximately 50% of flumazenil can be metabolized within 60 minutes of incubation. mdpi.compreprints.orgresearchgate.net The primary metabolite identified in this system was a methyl transesterification product of flumazenil. mdpi.comresearchgate.net

When flumazenil was incubated with a rat liver microsomal system, a different metabolic profile was observed. mdpi.com Microsomes, which are enriched with cytochrome P450 (CYP) enzymes, primarily yielded two different metabolites. mdpi.comresearchgate.net These were identified as the carboxylic acid form of flumazenil (flumazenil acid) and a hydroxylated ethyl ester form. mdpi.comresearchgate.net The formation of this compound in human liver microsomes is catalyzed by cytochrome P-450 enzymes. ualberta.ca Specifically, the biotransformation of flumazenil into its main metabolites, flumazenil acid and this compound, involves microsomal carboxylesterases and CYP isozymes. nih.govualberta.ca Further biotransformation through demethylation of some of these initial metabolites has also been suggested. nih.govmdpi.com

The following table summarizes the key metabolites of flumazenil that have been identified in different ex vivo rat liver preparations, providing a clear picture of the compound's metabolic pathways in these preclinical models.

Ex Vivo SystemParent CompoundIdentified MetabolitesMetabolic ReactionReference
Rat Liver HomogenateFlumazenilM1 (Methyl transesterification product)Methyl Transesterification nih.govmdpi.comresearchgate.net
Rat Liver MicrosomesFlumazenilM2 (Carboxylic acid form)Hydrolysis mdpi.comresearchgate.net
M3 (Hydroxylated ethyl ester form)Hydroxylation mdpi.comresearchgate.net

These findings from ex vivo preclinical models underscore the liver as the primary site for the metabolism of flumazenil. The identification of various metabolites across different hepatic preparations highlights the complex enzymatic processes involved, including hydrolysis, transesterification, and hydroxylation, which precede or occur in parallel with the N-demethylation that produces this compound.

Preclinical Pharmacological Research Applications of N Desmethylflumazenil Derivatives

Application in Receptor Binding Studies

Receptor binding assays are fundamental in vitro techniques used to characterize the interaction between a ligand and its receptor. Derivatives of N-desmethylflumazenil are frequently employed in these studies to probe the benzodiazepine (B76468) binding site of the GABAₐ receptor.

Studies have demonstrated that derivatives of this compound exhibit high affinity for the GABAₐ receptor. For instance, the [¹⁸F]-labeled derivative 2'-[¹⁸F]fluoroflumazenil (FFMZ) was shown to displace [³H]flumazenil binding with an IC₅₀ value of 3.5 nM, which is comparable to that of the parent compound flumazenil (B1672878) (IC₅₀ = 2.8 nM), indicating a similarly high affinity. meduniwien.ac.at Another study measured the affinity (Kᵢ) of flumazenil and its metabolites at various human recombinant GABAₐ receptor subtypes, providing a detailed picture of their binding profiles. d-nb.info this compound itself has been noted to have a higher affinity for the alpha 5 subunit of the GABAₐ receptor compared to flumazenil, making it a valuable tool for investigating this specific receptor subtype.

Table 1: Competitive Binding Affinity of Flumazenil and Related Compounds at GABAₐ Receptors

Compound Receptor Subtype Affinity (Kᵢ, nM)
Flumazenil α1β3γ2 0.43
Flumazenil α2β3γ2 0.43
Flumazenil α3β3γ2 0.40
Flumazenil α5β3γ2 0.23
OHMZ (Metabolite) α1β3γ2 1.8
OHMZ (Metabolite) α2β3γ2 1.6
OHMZ (Metabolite) α3β3γ2 1.4
OHMZ (Metabolite) α5β3γ2 1.0

Data sourced from Atack et al. (2006) as cited in a 2022 study by Plisson et al. d-nb.info

In receptor binding assays, it is crucial to distinguish between specific binding to the target receptor and non-specific binding to other molecules or surfaces. nih.govnicoyalife.com This is typically achieved by measuring the binding of a radiolabeled ligand in the presence and absence of a high concentration of an unlabeled competitor that saturates the target receptors. plos.org Any remaining binding in the presence of the competitor is considered non-specific.

In the context of GABAₐ receptor research, unlabeled flumazenil is often used to determine the non-specific binding of its radiolabeled derivatives, such as [¹¹C]flumazenil or [¹⁸F]FFMZ. plos.orgnih.gov This ensures that the measured signal accurately reflects the interaction with the intended benzodiazepine binding site. The characterization of both specific and non-specific binding is a prerequisite for the accurate interpretation of binding data and the calculation of affinity constants. nih.gov

Competitive binding assays are a powerful tool to determine the binding affinity of unlabeled compounds, such as this compound derivatives, by measuring their ability to compete with a known radiolabeled ligand for the same binding site. researchgate.netnicoyalife.com In these experiments, the receptor preparation is incubated with a fixed concentration of a radioligand (e.g., [³H]flumazenil) and varying concentrations of the unlabeled test compound. d-nb.info

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. researchgate.net This value can then be converted into the affinity constant (Kᵢ) using the Cheng-Prusoff equation. These assays are essential for screening new compounds and comparing their potencies. For example, the affinity of the metabolite N-desmethylclozapine at delta-opioid receptors was determined using competitive binding assays, which showed both high- and low-affinity binding components. nih.gov Similarly, competitive binding assays have been instrumental in validating the binding properties of newly synthesized PET tracers derived from this compound, confirming they target the GABAₐ receptor with high affinity. meduniwien.ac.atd-nb.info

In Vivo Molecular Imaging (Positron Emission Tomography) Research with Labeled Derivatives

This compound is a critical precursor for the synthesis of positron emission tomography (PET) tracers, most notably [¹¹C]flumazenil. snmjournals.org PET is a non-invasive molecular imaging technique that allows for the three-dimensional visualization and quantification of biological processes in vivo. By labeling derivatives of this compound with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18 (B77423), researchers can directly study the GABAₐ receptor system in the living brain. nih.govmeduniwien.ac.at

A primary application of PET tracers derived from this compound is the mapping of GABAₐ receptor distribution and density throughout the central nervous system. nih.govmeduniwien.ac.at Tracers like [¹¹C]flumazenil bind specifically to the benzodiazepine site on GABAₐ receptors, and the resulting PET signal provides a quantitative measure of receptor availability. nih.gov

Preclinical studies in non-human primates using [¹¹C]flumazenil have generated detailed maps of receptor distribution, showing high concentrations in cortical regions and lower concentrations in areas like the pons, which is often used as a reference region for quantifying binding. snmjournals.org For example, equilibrium analysis in rhesus monkeys yielded non-displaceable binding potential (BPₙₙ) values, which reflect receptor density, across various brain regions. snmjournals.org This ability to visualize and quantify receptors is vital for understanding the brain's neurochemical architecture and how it is altered in disease. nih.govnih.gov

Table 2: Regional [¹¹C]Flumazenil Binding Potential (BPₙₙ) in the Rhesus Monkey Brain

Brain Region Binding Potential (BPₙₙ) under Anesthesia
Frontal Cortex 4.86
Cingulate Cortex 4.84
Insula 4.67
Occipital Cortex 4.62
Parietal Cortex 4.49
Temporal Cortex 4.25
Caudate 3.52
Putamen 3.41
Thalamus 3.19
Cerebellum 2.65

Data represents mean values from anesthetized animals. Adapted from Rajo-Fernandez et al., 2013. snmjournals.org

Beyond static mapping, PET imaging with this compound derivatives allows for the dynamic evaluation of the GABAergic system. The brain's delicate balance between inhibitory (GABAergic) and excitatory signaling is crucial for normal function, and disruptions can lead to pathology. nih.goven-journal.org PET studies can detect changes in GABAₐ receptor density or occupancy that may reflect underlying shifts in GABAergic neurotransmission. snmjournals.org

For instance, a multi-ligand PET study in multiple sclerosis patients used [¹¹C]flumazenil to explore the relationship between the GABAergic system and neuroinflammation. nih.gov The study found that GABAₐ receptor binding was significantly higher in patients compared to healthy controls and that this increase correlated with the activity of activated immune cells (microglia/macrophages). nih.gov This suggests an immune-driven augmentation of the GABAergic system, possibly as a compensatory response to inflammation or excitotoxicity. nih.gov Such studies highlight the power of these imaging tools to investigate the dynamic interplay between neurotransmitter systems and disease processes in vivo. snmjournals.orgnih.gov

Brain Region-Specific Uptake and Kinetics (e.g., cortex, hippocampus, thalamus, cerebellum, pons)

The distribution of this compound's parent compound, flumazenil, and its radiolabeled derivatives in the brain is not uniform, reflecting the differential density of γ-aminobutyric acid type A (GABA-A) receptors across various regions. Positron Emission Tomography (PET) studies using tracers like [11C]flumazenil and [18F]fluoroethylflumazenil ([18F]FEF) have been instrumental in mapping this distribution and understanding the kinetic properties in vivo.

In studies with [18F]FEF, the tracer rapidly enters the brain and distributes according to the known density of benzodiazepine receptors. researchgate.net The highest distribution volume (DV) values are consistently observed in cortical regions, followed by the cerebellum, thalamus, and pons, which shows the lowest specific binding. researchgate.net This pattern of distribution closely mirrors the established density of GABA-A receptors in the human brain. researchgate.net

Similarly, dynamic PET scans in rats using [11C]flumazenil reveal region-dependent kinetics. d-nb.info A clear preference for a one-tissue compartment model (1TCM) is seen in regions with high receptor density, such as the frontal cortex and hippocampus. d-nb.info In contrast, a two-tissue compartment model (2TCM) is necessary to accurately model the kinetics in regions with lower receptor expression, including the medulla, cerebellum, and pons. d-nb.info This indicates differences in how the tracer is taken up and bound within these distinct brain areas. The uptake in the pons is often used as a pseudo-reference region because it has a low concentration of specific binding sites. researchgate.netd-nb.info

The following table summarizes the relative uptake or binding of flumazenil derivatives in different brain regions as reported in preclinical and clinical research.

Brain Region-Specific Uptake of Flumazenil Derivatives

Brain RegionRelative Tracer Uptake/BindingPrimary Reference(s)
Cerebral CortexHigh researchgate.netd-nb.info
HippocampusHigh d-nb.info
ThalamusMedium researchgate.net
CerebellumMedium-Low researchgate.netd-nb.info
PonsLow (often used as reference) researchgate.netd-nb.info

Methodologies for Quantitative PET Parameter Derivation

The quantification of PET data using this compound derivatives like [11C]flumazenil is achieved through sophisticated pharmacokinetic modeling. These models aim to derive quantitative parameters that reflect specific biological processes, such as receptor density and binding affinity. rug.nl

Compartment models are the most common approach. rug.nl These mathematical models describe the distribution and exchange of the tracer between different physiological compartments, such as blood plasma, free tissue, and specifically bound tissue. d-nb.inforug.nl

Key quantitative parameters derived from these models include:

Distribution Volume (VT): This parameter represents the ratio of the tracer concentration in a tissue to that in the plasma at equilibrium. It reflects both specific and non-specific binding. d-nb.info

Binding Potential (BPND): This is a measure of the density of available receptors that are not occupied by an endogenous or exogenous ligand. It is a more specific measure of receptor availability than VT. d-nb.info

The choice of the specific kinetic model is crucial and can depend on the brain region being analyzed. For [11C]flumazenil in rats, a two-tissue compartment model (2TCM) has been found to be the most robust across all brain regions, providing reliable fits for both high-binding and low-binding areas. d-nb.info In contrast, simpler one-tissue compartment models (1TCM) may suffice for regions with high receptor density but can be inadequate for regions with low specific binding. d-nb.info

Reference tissue models, such as the Simplified Reference Tissue Model (SRTM), are also widely used. d-nb.info These methods avoid the need for invasive arterial blood sampling by using a reference region in the brain with a negligible density of specific receptors (e.g., the pons) as an indirect input function. d-nb.inforug.nl However, for [11C]flumazenil in rats, studies have shown that reference tissue models can lead to an underestimation of BPND. d-nb.info

The table below outlines common PET parameters and the models used for their derivation with flumazenil derivatives.

Methodologies for Quantitative PET Parameter Derivation

ParameterDescriptionCommon Derivation ModelsPrimary Reference(s)
Distribution Volume (VT)Represents total tracer binding (specific + non-specific).One-Tissue Compartment Model (1TCM), Two-Tissue Compartment Model (2TCM), Spectral Analysis (SA) d-nb.info
Binding Potential (BPND)Measure of available receptor density.Full Reference Tissue Model (FRTM), Simplified Reference Tissue Model (SRTM), SRTM-2C d-nb.info
Standardized Uptake Value (SUV)A semi-quantitative measure of tracer uptake, normalized to injected dose and body weight.Calculated from radioactivity concentration in the PET image. rug.nl

Pharmacological Probes in Neurobiological Research

Investigation of Receptor Occupancy in Animal Models

Derivatives of this compound, particularly radiolabeled flumazenil, are valuable tools for investigating the receptor occupancy of other drugs that target the benzodiazepine binding site on the GABA-A receptor. Receptor occupancy studies measure the percentage of receptors that are bound by a drug at a given dose. This information is crucial for understanding the relationship between drug dosage, target engagement, and pharmacological effect. nih.govndineuroscience.com

In a typical preclinical receptor occupancy study, an animal model is first administered the drug being investigated. Subsequently, a radiolabeled ligand like [3H]flumazenil is administered. The amount of [3H]flumazenil that binds in the brain is then measured. A reduction in [3H]flumazenil binding compared to a control animal indicates that the test drug is occupying the benzodiazepine receptors, thereby preventing the radioligand from binding. nih.gov

For example, this methodology was used to determine the plasma concentration-occupancy relationship for α5IA, a GABA-A receptor ligand. By measuring the reduction in [3H]flumazenil binding in rats at various doses and time points after α5IA administration, researchers could calculate the plasma concentration of α5IA required to occupy 50% of the receptors (EC50). nih.gov Such studies are vital for determining the therapeutic window of new drugs and for translating findings from preclinical models to clinical applications. nih.govd-nb.info

Studies of Functional Brain Alterations (e.g., in neurodegenerative models)

PET imaging with flumazenil derivatives serves as a powerful technique for studying functional and structural alterations in the brain, particularly in the context of neurodegenerative diseases. nih.govfrontiersin.org Since GABA-A receptors are located on neurons, a decrease in the binding of a tracer like [11C]flumazenil can be an indirect marker of neuronal loss or damage, which is a hallmark of many neurodegenerative conditions. d-nb.info

This application has been demonstrated in clinical research with patients suffering from conditions like mesiotemporal sclerosis, a common cause of epilepsy. In these patients, PET scans using [18F]FEF clearly showed reduced tracer uptake in the affected hippocampus, corresponding to the known site of neuronal loss. researchgate.net

In preclinical models of neurodegenerative diseases, this technique can be used to track disease progression and to evaluate the potential neuroprotective effects of new therapeutic interventions. By quantifying changes in receptor density over time, researchers can gain insights into the underlying pathophysiology of diseases like Alzheimer's and Parkinson's disease. mdpi.com The ability to visualize and quantify processes related to neuronal integrity in vivo makes these tracers invaluable for studying functional brain alterations. d-nb.info For example, research has highlighted that alterations in the microglial environment and synaptic dysfunction are common across various neurodegenerative disorders, processes that can be monitored through changes in neuronal markers. nih.govrug.nl

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Compound and Metabolite Separation

Chromatographic techniques are indispensable for the isolation, purification, and analysis of N-Desmethylflumazenil and its related metabolites. These methods provide the high resolution necessary to separate structurally similar compounds within complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of synthesized this compound and its subsequent analysis. researchgate.netlibretexts.orgmdpi.com In the context of synthesizing radiolabeled compounds for imaging studies, HPLC is critical for post-reaction purification to achieve high chemical purity, often exceeding 99%. This purification step is vital to remove precursors, reagents, and byproducts, ensuring that the final compound is suitable for its intended research application.

Analytical HPLC is employed to verify the identity and purity of this compound. By comparing the retention time of a sample to that of a known reference standard, the identity of the compound can be confirmed. The purity is assessed by analyzing the chromatogram for the presence of any extraneous peaks. Different HPLC methods, such as reversed-phase chromatography with C8 or C18 columns, are commonly utilized, with the mobile phase composition adjusted to achieve optimal separation. libretexts.orgmdpi.com For instance, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) is often used. snmjournals.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water To elute compounds with varying polarities.
Flow Rate 1.0 mL/min To ensure consistent and reproducible retention times.
Detection UV at 254 nm For quantification and purity assessment.
Injection Volume 10 µL Standard volume for analytical injections.

For highly specific identification and sensitive quantification of this compound, particularly in biological fluids, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. irb.hrnih.gov This technique combines the separation power of HPLC with the mass-to-charge ratio analysis of mass spectrometry, providing a high degree of certainty in compound identification. irb.hr

In the analysis of metabolites, HPLC-MS/MS allows for the structural elucidation of unknown compounds by examining their fragmentation patterns. ucl.ac.be For this compound, the protonated molecular ion and its characteristic fragment ions can be monitored. ucl.ac.be The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the assay, allowing for the quantification of this compound even at very low concentrations in complex matrices like plasma. mdpi.comedqm.eu To improve accuracy and precision, an isotopically labeled internal standard, such as a deuterated analog of this compound, is often employed. nih.gov

Table 2: Example of HPLC-MS/MS Parameters for this compound Quantification

Parameter Typical Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Mode Efficiently ionizes the target analyte. nih.gov
MS/MS Transition Precursor Ion (m/z) → Product Ion (m/z) Specific transition for this compound for selective detection.
Collision Energy Optimized for specific transition To achieve characteristic and abundant fragment ions.
Internal Standard Isotopically labeled this compound To correct for matrix effects and variations in extraction and ionization. nih.gov
Quantification Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantitative analysis. mdpi.com

Radiometric Detection Methods in Labeled Compound Analysis

Radiometric detection is a highly sensitive and precise method for quantifying radiolabeled compounds, including derivatives of this compound used in positron emission tomography (PET) studies. certara.comnih.gov This technique relies on the detection of radioactive decay, which is directly proportional to the amount of the radiolabeled drug molecule present. certara.com Common radioisotopes used for labeling precursors like this compound include Carbon-11 (B1219553) ([11C]) and Fluorine-18 (B77423) ([18F]). uib.no

Liquid scintillation counting is a frequently used radiometric detection method. certara.comdtu.dk In this process, the sample containing the radiolabeled compound is mixed with a scintillation cocktail. The beta particles emitted during radioactive decay excite the scintillator molecules, which in turn emit photons of light. These light emissions are then detected by a photomultiplier tube and quantified as counts per minute (cpm) or disintegrations per minute (dpm). certara.com By comparing the sample's dpm to that of a standard with a known amount of the radiolabeled compound, the concentration can be accurately determined. certara.com Radiometric detection is applicable across various biological matrices, including plasma, blood, and tissue. certara.com

In the context of HPLC analysis of radiolabeled compounds, a gamma detector is often used in-line to monitor the radiochemical yield and purity.

Method Validation in Preclinical Research

Bioanalytical method validation is a critical component of preclinical research, ensuring that the analytical methods used to quantify this compound are reliable and fit for purpose. psu.eduresearchgate.net This process involves a series of experiments designed to demonstrate the method's performance characteristics. amsbiopharma.com

The validation of an analytical method for this compound must rigorously assess several key parameters:

Accuracy : This refers to the closeness of the measured value to the true value. nih.govlabtestsonline.org.uk It is typically determined by analyzing samples with known concentrations of this compound and comparing the measured concentration to the nominal concentration. europa.eu Accuracy is often expressed as the percentage of the nominal value. nih.gov

Precision : Precision describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. imgroupofresearchers.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov Both intra-assay (within-run) and inter-assay (between-run) precision are evaluated. nih.gov

Sensitivity : The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. imgroupofresearchers.com It is defined by the limit of detection (LOD), the lowest concentration that can be reliably distinguished from background noise, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Selectivity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govresearchgate.net In HPLC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the specificity of the MRM transitions. ucl.ac.be

Table 3: Acceptance Criteria for Method Validation Parameters

Parameter Acceptance Criteria Reference
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov
Precision RSD should not exceed 15% (20% at LLOQ). nih.gov
Linearity Correlation coefficient (r²) ≥ 0.99. nih.gov
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard. nih.govresearchgate.net

Quality control (QC) and quality assurance (QA) are integral to both radiochemistry and preclinical studies involving this compound to ensure the reliability and integrity of the data. eanm.orgadeq.state.ar.us In radiochemistry, QC procedures are essential for the release of radiolabeled compounds. researchgate.netnih.gov This includes verifying the radiochemical purity, which for PET tracers like [11C]flumazenil, is often required to be ≥95%. The identity of the compound is confirmed, and the molar activity is determined to ensure it meets the required specifications.

Application of Advanced Imaging Analysis (e.g., Phosphorimaging, Autoradiography)

This compound is a pivotal compound in the landscape of neuroreceptor imaging, primarily serving as the immediate precursor for the synthesis of the widely used positron emission tomography (PET) ligand, [¹¹C]flumazenil. uib.nonih.gov The application of advanced imaging techniques such as phosphorimaging and autoradiography in research involving this compound is therefore intrinsically linked to its role in the production of this radiotracer. These methods are crucial for visualizing and quantifying the distribution and density of γ-aminobutyric acid type A (GABA-A) receptors in the brain, providing invaluable insights into various neurological and psychiatric disorders.

Phosphorimaging technology offers a highly sensitive and quantitative alternative to traditional X-ray film for detecting radioactivity, making it particularly well-suited for in vitro autoradiography with both tritiated ([³H]) and short-lived positron-emitting isotopes like carbon-11. nih.gov In this context, brain sections are incubated with a radioligand synthesized from this compound, such as [¹¹C]flumazenil. The sections are then exposed to a phosphor screen, which captures the energy from the radioactive decay. A laser scanner subsequently reads the screen to generate a high-resolution digital image of the radioligand's binding pattern. This technique allows for precise quantification of receptor density in different brain regions. fz-juelich.de

Autoradiography, a fundamental technique in neuroscience research, provides a detailed map of the distribution of radiolabeled compounds within biological tissues. fz-juelich.de In studies related to this compound, quantitative receptor autoradiography is employed to analyze brain slices that have been treated with its radiolabeled derivative. fz-juelich.denih.gov This process involves incubating thin brain sections with the radioligand, followed by apposing them to a sensitive film or a phosphor imaging plate. nih.govfz-juelich.de The resulting autoradiograms reveal the specific binding of the radioligand to GABA-A receptors, allowing for a detailed anatomical localization and quantification of these binding sites. nih.gov For instance, studies have used [³H]flumazenil, the tritiated analogue, for detailed in vitro mapping of benzodiazepine (B76468) binding sites, which can be correlated with in vivo PET findings using [¹¹C]flumazenil. nih.gov

The synthesis of [¹¹C]flumazenil from this compound is a critical step that enables these imaging studies. The process involves the methylation of this compound using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govresearchgate.net The quality and characteristics of the synthesized radiotracer are paramount for the reliability of the subsequent imaging data.

Below are tables summarizing key data related to the synthesis of radioligands from this compound and the binding characteristics of the resulting compounds, which are essential for the interpretation of phosphorimaging and autoradiography results.

Synthesis Parameters of [¹¹C]Flumazenil from this compound

ParameterValueReference
PrecursorThis compound nih.gov
Radiolabeling Agent[¹¹C]methyl iodide or [¹¹C]methyl triflate nih.govresearchgate.net
Radiochemical Purity>98% researchgate.net
Molar Activity1912 ± 552 GBq/µmol researchgate.net
Synthesis TimeApproximately 30 minutes nih.gov

In Vitro Binding Characteristics of Flumazenil (B1672878) Analogues

CompoundParameterValueTissue/PreparationReference
[¹¹C]Ro 15-1788 (Flumazenil)Dissociation Constant (KD)2.0 ± 0.9 nM (Phosphorimager)Rat forebrain membranes nih.gov
[¹¹C]Ro 15-1788 (Flumazenil)Dissociation Constant (KD)2.1 ± 0.5 nM (γ-counter)Rat forebrain membranes nih.gov
[¹¹C]Ro 15-1788 (Flumazenil)Maximum Binding Sites (Bmax)1.3 ± 0.5 pmol/mg protein (Phosphorimager)Rat forebrain membranes nih.gov
[¹¹C]Ro 15-1788 (Flumazenil)Maximum Binding Sites (Bmax)1.7 ± 0.3 pmol/mg protein (γ-counter)Rat forebrain membranes nih.gov
Unlabeled Ro 15-1788 (Flumazenil)50% Inhibitory Concentration (IC50)4.03 ± 0.75 nMRat forebrain membranes nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.